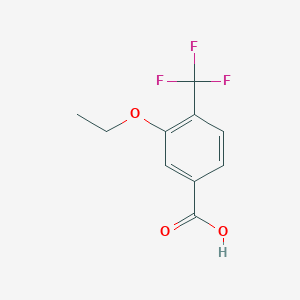

3-ethoxy-4-(trifluoromethyl)benzoic acid

Description

3-Ethoxy-4-(trifluoromethyl)benzoic acid (IUPAC name: 4-ethoxy-3-(trifluoromethyl)benzoic acid) is a substituted benzoic acid derivative with the molecular formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol . The compound features an ethoxy group (-OCH₂CH₃) at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity due to the electron-withdrawing -CF₃ group and steric effects from the ethoxy substituent. It is commonly utilized in pharmaceutical intermediates and agrochemical research .

Properties

Molecular Formula |

C10H9F3O3 |

|---|---|

Molecular Weight |

234.17 g/mol |

IUPAC Name |

3-ethoxy-4-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C10H9F3O3/c1-2-16-8-5-6(9(14)15)3-4-7(8)10(11,12)13/h3-5H,2H2,1H3,(H,14,15) |

InChI Key |

CAKMKMXVRMQZOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-ethoxy-4-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable benzoic acid derivative. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions .

Another approach involves the etherification of a 3-hydroxybenzoic acid derivative with an ethylating agent such as ethyl iodide (C2H5I) in the presence of a base like potassium carbonate (K2CO3). This reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of benzoic acid, 3-ethoxy-4-(trifluoromethyl)- may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production. For example, the use of crown-ether catalysts in a mixed solvent system can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3-ethoxy-4-(trifluoromethyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 3-ethoxy-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. The ethoxy group may also play a role in modulating the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-ethoxy-4-(trifluoromethyl)benzoic acid, highlighting differences in substituents, molecular weights, and physicochemical or biological properties:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups : The -CF₃ group in all analogs enhances acidity (pKa ~2.5–3.0) compared to unsubstituted benzoic acid (pKa ~4.2) .

- Lipophilicity : The ethoxy group in 3-ethoxy-4-(trifluoromethyl)benzoic acid increases logP (~2.8) compared to methyl (-CH₃) or fluoro (-F) analogs (logP ~2.1–2.5) .

- Steric Effects : Bulkier substituents (e.g., ethoxy) reduce solubility in polar solvents but improve membrane permeability in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethoxy-4-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized to maximize yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as electrophilic aromatic substitution or functional group interconversion. For example, introducing the ethoxy group via alkylation (using ethyl bromide and a base) and the trifluoromethyl group via Ullmann coupling or radical trifluoromethylation. Optimization includes:

- Catalyst selection : Palladium or copper catalysts for cross-coupling reactions .

- Temperature control : Maintaining 60–80°C for alkylation to minimize side products .

- Purification : Recrystallization or column chromatography using hexane/ethyl acetate gradients .

- Key Challenge : Balancing reactivity of the trifluoromethyl group with steric hindrance from the ethoxy substituent.

Q. How do substituents like ethoxy and trifluoromethyl influence the acidity of benzoic acid derivatives, and what experimental methods determine pKa values?

- Methodological Answer : The electron-withdrawing trifluoromethyl group increases acidity (lower pKa), while the ethoxy group (electron-donating) may counteract this effect. Experimental approaches include:

- Potentiometric titration : Dissolving the compound in water/ethanol mixtures to measure proton dissociation .

- UV-Vis spectroscopy : Monitoring pH-dependent absorbance changes of the deprotonated carboxylate .

- Example : p-(Trifluoromethyl)benzoic acid has a pKa of 3.6, compared to 4.19 for unsubstituted benzoic acid .

Q. What are the best practices for characterizing intermediates and final products using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR spectroscopy : H and F NMR to confirm substituent positions and purity (e.g., δ ~4.1 ppm for ethoxy -OCHCH) .

- HPLC-MS : Reversed-phase C18 columns with acetonitrile/water mobile phases to detect by-products .

- Elemental analysis : Validating %C, %H, and %F to confirm stoichiometry .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction product data when synthesizing derivatives of 3-ethoxy-4-(trifluoromethyl)benzoic acid?

- Methodological Answer :

- By-product identification : Use LC-MS or GC-MS to detect minor products, such as over-oxidized or de-ethylated species .

- Reaction monitoring : In-situ FTIR or Raman spectroscopy to track intermediate formation .

- Computational validation : Compare experimental outcomes with DFT-predicted reaction pathways to identify discrepancies .

Q. How can computational chemistry predict the reactivity and stability of 3-ethoxy-4-(trifluoromethyl)benzoic acid under varying conditions?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level to assess electronic effects (e.g., Fukui indices for electrophilic attack sites) .

- Molecular dynamics (MD) simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict solubility and aggregation .

- Docking studies : Evaluate binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .

Q. In medicinal chemistry, how do ethoxy and trifluoromethyl groups impact bioactivity and metabolic stability?

- Methodological Answer :

- Lipophilicity enhancement : Trifluoromethyl increases logP, improving membrane permeability (measured via shake-flask method) .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation; ethoxy groups may reduce oxidation rates compared to methoxy .

- Structure-activity relationships (SAR) : Synthesize analogs (e.g., replacing ethoxy with methoxy) and compare IC values in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.